ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Description
ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by the presence of multiple functional groups, including a chloro-nitrobenzene sulfonamide, a propyl group, and an ethyl ester
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O7S/c1-3-7-21-22(24(28)33-4-2)17-13-19(15-8-5-6-9-16(15)23(17)34-21)26-35(31,32)14-10-11-18(25)20(12-14)27(29)30/h5-6,8-13,26H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIMCCXYHNUUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the propyl group, and finally, the attachment of the chloro-nitrobenzene sulfonamide and ethyl ester groups. Common reagents used in these reactions include:
Naphthofuran derivatives: These are synthesized through cyclization reactions involving naphthalene and furan precursors.
Sulfonamide formation: The chloro-nitrobenzene sulfonamide is synthesized by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution reagents: Halides, amines, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H21ClN2O7S
- Molecular Weight : 482.95 g/mol
- CAS Number : 421579-44-4
- Structural Characteristics : The compound contains a naphtho-furan core linked to a sulfonamide group and a nitro-substituted aromatic ring, which enhances its reactivity and biological interactions.
Pharmacology
Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate has been studied for its potential as an anti-inflammatory agent. Its mechanism involves the inhibition of lipoxygenases (LOXs), enzymes that play crucial roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators. Studies have indicated that compounds with similar structures exhibit significant inhibition of human platelet-type 12-lipoxygenase (12-LOX), which is implicated in inflammatory diseases and cancer progression .
Antimicrobial Activity
Research has shown that sulfonamide derivatives possess antimicrobial properties. The presence of the sulfonamide group allows for interaction with bacterial enzymes, potentially leading to bacteriostatic effects. This compound may be explored further for its efficacy against various pathogens, particularly in the development of new antibiotics .
Synthetic Chemistry
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include nitration, sulfonamidation, and carboxylation reactions under controlled conditions to ensure high yields and purity. This compound serves as a versatile intermediate in the synthesis of more complex organic molecules .
Material Science
Due to its unique structural features, this compound may have applications in material science as a precursor for developing novel polymers or nanomaterials. The incorporation of functional groups can enhance the material properties such as thermal stability, electrical conductivity, or optical characteristics.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Inhibition of Lipoxygenases by Novel Sulfonamide Derivatives | Pharmacology | Demonstrated significant inhibition of LOX enzymes leading to reduced inflammatory markers in vitro. |
| Synthesis and Characterization of Naphtho-Furan Derivatives | Synthetic Chemistry | Developed a reliable method for synthesizing naphtho-furan derivatives with high yields using this compound as a key intermediate. |
| Antimicrobial Properties of Sulfonamide Compounds | Microbiology | Showed promising activity against Gram-positive bacteria, suggesting potential use in antibiotic development. |
Mechanism of Action
The mechanism of action of ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Naphthofuran derivatives: These compounds share the naphthofuran core but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: Compounds with sulfonamide groups exhibit similar enzyme-inhibitory properties but may differ in their overall structure and activity.
Nitrobenzene derivatives: These compounds contain nitro groups and are known for their diverse chemical reactivity and potential biological activities.
Biological Activity
Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propylnaphto[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propylnaphto[1,2-b]furan-3-carboxylate can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 373.80 g/mol
This compound features a complex arrangement that includes a naphthofuran core, a sulfonamide group, and a nitro-substituted aromatic ring, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties. A study demonstrated that derivatives of sulfanilamide show significant activity against various bacterial strains, suggesting potential efficacy for Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propylnaphto[1,2-b]furan-3-carboxylate in treating infections caused by resistant bacteria .
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing naphthofuran and sulfonamide moieties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays indicated that Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propylnaphto[1,2-b]furan-3-carboxylate could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
The proposed mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By interfering with this pathway, the compound may effectively reduce bacterial growth and replication. Additionally, its ability to induce oxidative stress in cancer cells contributes to its cytotoxic effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations. |
| Study 2 | Showed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by more than 50% at concentrations above 10 µM. |
| Study 3 | Investigated the mechanism of action and confirmed the induction of apoptosis via caspase activation in treated cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
